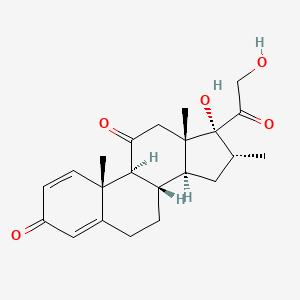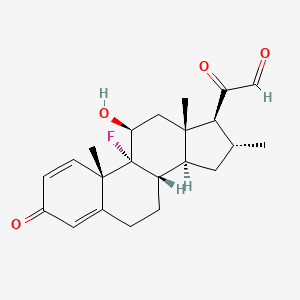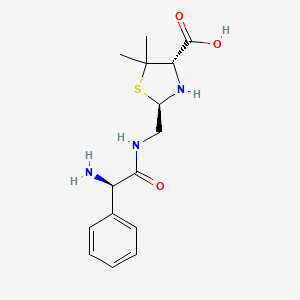
Ampicillin impurity F
概要
説明
Ampicillin Impurity F, also known as Ampicillin Desoxyazetidin-2-one or Penilloic Acids of Ampicillin, is an impurity standard of Ampicillin . Ampicillin is a broad-spectrum antibiotic belonging to the penicillin group . It is a beta-lactam antibiotic and a derivative of penicillin .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of Ampicillin but with some differences . The IUPAC name for this compound is (2R,4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid.科学的研究の応用
Identification and Formation :
- Ampicillin impurities, including Ampicillin impurity F, have been the subject of extensive research. For instance, a study isolated and identified a fluorescent impurity in ampicillin as 2‐hydroxy‐3‐phenyl‐pyrazine, formed under acidic conditions similar to those used in some assay procedures (Lebelle, Vilim, & Wilson, 1979).
- Another study focused on the isolation and identification of the last unknown impurity in ampicillin, which was found to be 16-keto penicillin G (Tolomelli et al., 2020).
Analytical Methods and Quality Control :
- Research has been conducted to develop methods for identifying polymerized impurities in ampicillin and amoxicillin. A study employed liquid chromatography and tandem mass spectrometry for this purpose, indicating the importance of detecting impurities for drug safety (Lu & Feng, 2007).
- The importance of purifying ampicillin with respect to protein impurities has been highlighted in a study, which found that purification significantly reduced the incidence of rashes in patients, pointing to the immunological implications of impurities (Knudsen, Dewdney, & Trafford, 1970).
Environmental Impact and Degradation :
- The environmental impact of ampicillin and its impurities has been a topic of interest. A study investigated the efficiency of solar photo-Fenton process in degrading ampicillin from wastewater effluents, highlighting the persistence of this antibiotic in the environment (Ioannou-Ttofa et al., 2019).
- Another study focused on the degradation of ampicillin in solution and the elimination of its antimicrobial activity using electrochemical processes. This research is crucial for understanding how to remove antibiotic residues from wastewater (Vidal et al., 2019).
作用機序
Target of Action
Ampicillin impurity F, also known as Ampicillinyl-d-phenylglycine , primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, which provides structural integrity to the bacteria .
Mode of Action
This compound exerts its bactericidal effects by inhibiting bacterial cell wall synthesis . It binds to the PBPs, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This interaction leads to the disruption of the bacterial cell wall, causing cell lysis . The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By binding to the PBPs, this compound inhibits the cross-linking of peptidoglycan chains, a critical process in cell wall biosynthesis . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Result of Action
The primary result of this compound’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, thereby helping to combat bacterial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of traces of l-phenylglycine methylester in d-phenylglycine methylester hydrochloride may result in the formation of l-Ampicillin
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R,4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-15(2)12(14(20)21)18-10(22-15)8-17-13(19)11(16)9-6-4-3-5-7-9/h3-7,10-12,18H,8,16H2,1-2H3,(H,17,19)(H,20,21)/t10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIGZYMBHCDKIJ-UTUOFQBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)CNC(=O)C(C2=CC=CC=C2)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)CNC(=O)[C@@H](C2=CC=CC=C2)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B601139.png)
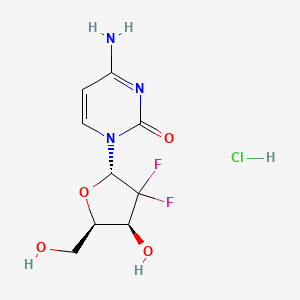




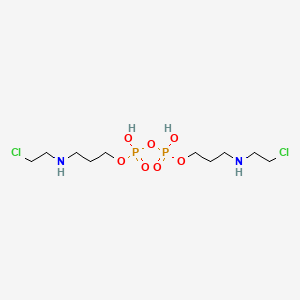



![N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601156.png)
